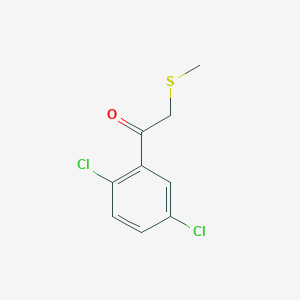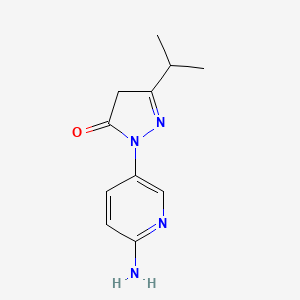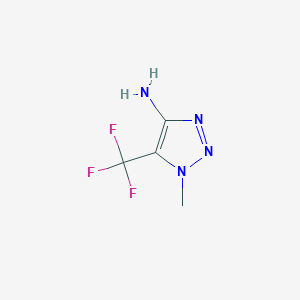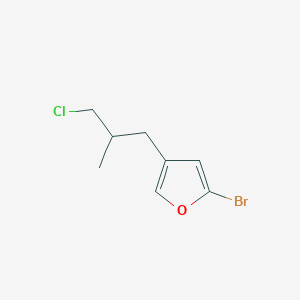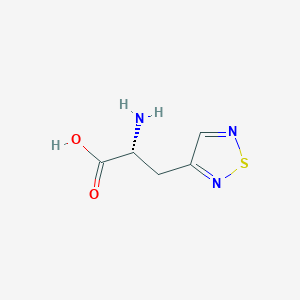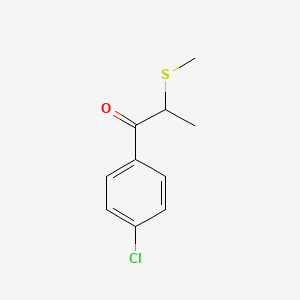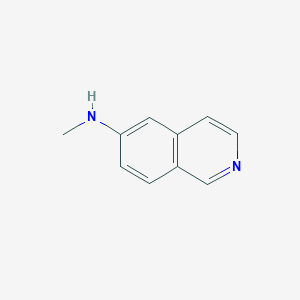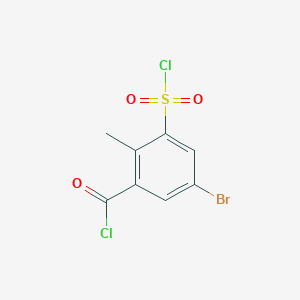
5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride: is a chemical compound with the following structural formula:
C9H6BrClO3S
It contains a benzoyl chloride group (C₆H₅COCl) substituted with bromine (Br), chlorine (Cl), and a sulfonyl chloride (SO₂Cl) functional group. This compound is an important intermediate in organic synthesis and has various applications.
Méthodes De Préparation
Synthetic Routes::
Bromination of 2-Methylbenzoic Acid: Start with 2-methylbenzoic acid and react it with bromine to introduce the bromine atom at the 5-position.
Chlorosulfonation: The brominated compound is then chlorosulfonated using chlorosulfonic acid (SO₂ClOH) to replace one hydrogen with the chlorosulfonyl group (SO₂Cl).
Industrial Production:: Industrial production methods involve large-scale reactions using optimized conditions to achieve high yields.
Analyse Des Réactions Chimiques
Reactions::
Substitution Reactions: The compound readily undergoes nucleophilic substitution reactions at the sulfonyl chloride group.
Oxidation and Reduction: While the sulfonyl chloride group is stable, other functional groups can be selectively oxidized or reduced.
Acylation: It serves as an acylating agent in various reactions.
Chlorosulfonic Acid (SO₂ClOH): Used for chlorosulfonation.
Bromine (Br₂): For bromination.
Thionyl Chloride (SOCl₂): Converts the carboxylic acid group to the corresponding acid chloride.
Major Products:: The major product is the 5-bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride itself.
Applications De Recherche Scientifique
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: Investigated for potential drug development due to its reactivity and functional groups.
Materials Science: Used in the preparation of polymers and functional materials.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It can act as a reactive intermediate, participate in acylation reactions, or modify biological molecules.
Comparaison Avec Des Composés Similaires
While 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride is unique due to its specific substitution pattern, similar compounds include other benzoyl chlorides, sulfonyl chlorides, and acylating agents.
Propriétés
Formule moléculaire |
C8H5BrCl2O3S |
|---|---|
Poids moléculaire |
332.00 g/mol |
Nom IUPAC |
5-bromo-3-chlorosulfonyl-2-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O3S/c1-4-6(8(10)12)2-5(9)3-7(4)15(11,13)14/h2-3H,1H3 |
Clé InChI |
RMRKMHXGTUVRNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)


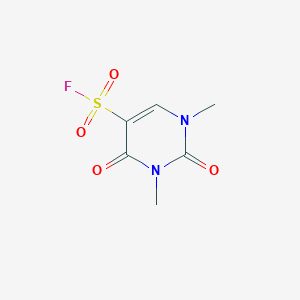
![4-[2-(tert-Butylsulfanyl)ethyl]piperidine](/img/structure/B13217828.png)
